molecular formula C7H14Cl3NO4 B1668632 Cloral betaine CAS No. 2218-68-0

Cloral betaine

Cat. No.: B1668632
CAS No.: 2218-68-0
M. Wt: 282.5 g/mol
InChI Key: ONAOIDNSINNZOA-UHFFFAOYSA-N
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Description

. It is a betaine complex of trimethylglycine with chloral hydrate, which acts as an extended-acting formulation of chloral hydrate. This compound is metabolized into trichloroethanol, which is responsible for most or all of its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloral betaine is synthesized by combining trimethylglycine (betaine) with chloral hydrate. The reaction typically involves mixing equimolar amounts of these two compounds in an aqueous solution. The reaction proceeds at room temperature and results in the formation of chloral betaine as a crystalline solid .

Industrial Production Methods

Industrial production of chloral betaine follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The resulting product is then purified through recrystallization and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Chloral betaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Chloral hydrate and betaine.

    Oxidation: Trichloroacetic acid.

    Reduction: Trichloroethanol.

Scientific Research Applications

Chloral betaine has several scientific research applications, including:

Mechanism of Action

Chloral betaine exerts its effects through its active metabolite, trichloroethanol. The proposed mechanisms include:

    Potentiation of γ-Aminobutyric acid type A (GABA-A) receptors: Enhances the inhibitory effects of GABA, leading to sedation and hypnosis.

    Inhibition of excitatory amino acid-activated currents: Mediated by N-methyl-D-aspartate (NMDA) receptors.

    Allosteric modulation of the 5-hydroxytryptamine three receptor: Affects the depolarization of the vagus nerve

Comparison with Similar Compounds

Chloral betaine is unique compared to other sedative-hypnotic compounds due to its extended-acting formulation and its metabolism to trichloroethanol. Similar compounds include:

Chloral betaine’s uniqueness lies in its combination with betaine, which provides a more extended duration of action compared to chloral hydrate alone .

Properties

CAS No.

2218-68-0

Molecular Formula

C7H14Cl3NO4

Molecular Weight

282.5 g/mol

IUPAC Name

2,2,2-trichloroethane-1,1-diol;2-(trimethylazaniumyl)acetate

InChI

InChI=1S/C5H11NO2.C2H3Cl3O2/c1-6(2,3)4-5(7)8;3-2(4,5)1(6)7/h4H2,1-3H3;1,6-7H

InChI Key

ONAOIDNSINNZOA-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O

Appearance

Solid powder

melting_point

122.5-124.4

2218-68-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chloral betaine;  Cloral betaina;  Cloralum betainum;  Somilan;  Somnalchlor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cloral betaine
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